molecular formula C99H175BrClN7O6+2 B12300664 Cetacaine CAS No. 64082-67-3

Cetacaine

Cat. No.: B12300664
CAS No.: 64082-67-3
M. Wt: 1674.8 g/mol
InChI Key: OMAFOCBRUMMGGS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetacaine is a topical anesthetic solution indicated for research applications involving accessible mucous membranes. Its formulation is a combination of three active ingredients: Benzocaine 14.0%, Butamben 2.0%, and Tetracaine Hydrochloride 2.0%, which work synergistically to provide rapid and effective local anesthesia . The pharmacological effect is achieved through the reversible blockade of sodium ion channels in neuronal membranes, which inhibits the initiation and conduction of nerve impulses . The onset of anesthesia is remarkably rapid, occurring within approximately 30 seconds, with a typical duration of 30 to 60 minutes . This profile is the result of the fast-onset, short-duration action of Benzocaine being bridged by the intermediate action of Butamben and complemented by the slow-onset, extended duration of Tetracaine HCl . This compound is utilized in preclinical and basic research settings for procedures involving the oral cavity, pharynx, larynx, trachea, and esophagus . Clinical studies have demonstrated its efficacy in reducing injection pain on palatal mucosa, showing significantly lower pain scores compared to other topical anesthetics like Benzocaine 20% jelly and EMLA cream . Researchers should note that the use of ester-type anesthetics like this compound carries a risk of methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood, and hypersensitivity reactions . This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary clinical use. All research must be conducted in accordance with applicable regulatory guidelines.

Properties

CAS No.

64082-67-3

Molecular Formula

C99H175BrClN7O6+2

Molecular Weight

1674.8 g/mol

IUPAC Name

benzyl-dimethyl-octadecylazanium;benzyl-dimethyl-octylazanium;butyl 4-aminobenzoate;2-(dimethylamino)ethyl 4-(butylamino)benzoate;ethyl 4-aminobenzoate;ethyl-hexadecyl-dimethylazanium;bromide;hydrochloride

InChI

InChI=1S/C27H50N.C20H44N.C17H30N.C15H24N2O2.C11H15NO2.C9H11NO2.BrH.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-4-5-6-7-8-12-15-18(2,3)16-17-13-10-9-11-14-17;1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;1-2-12-9(11)7-3-5-8(10)6-4-7;;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;5-20H2,1-4H3;9-11,13-14H,4-8,12,15-16H2,1-3H3;6-9,16H,4-5,10-12H2,1-3H3;4-7H,2-3,8,12H2,1H3;3-6H,2,10H2,1H3;2*1H/q3*+1;;;;;/p-1

InChI Key

OMAFOCBRUMMGGS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CCCCCCCCCCCCCCCC[N+](C)(C)CC.CCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CCCCOC(=O)C1=CC=C(C=C1)N.CCOC(=O)C1=CC=C(C=C1)N.Cl.[Br-]

Origin of Product

United States

Preparation Methods

Synthesis from Toluene

The toluene-based route involves nitration, oxidation, esterification, and reduction:

  • Nitration : Toluene undergoes nitration with concentrated HNO₃/H₂SO₄ at 50°C, yielding a mixture of ortho- and para-nitrotoluene (57% para).
  • Oxidation : p-Nitrotoluene is oxidized with KMnO₄ in alkaline conditions to p-nitrobenzoic acid (yield: 85–90%).
  • Esterification : p-Nitrobenzoic acid reacts with ethanol via Fischer esterification under H₂SO₄ catalysis, producing ethyl p-nitrobenzoate (yield: 92%).
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, yielding benzocaine (yield: 88–95%).

Synthesis from p-Xylene

An alternative pathway starts with p-xylene:

  • Bromination : p-Xylene reacts with Br₂ under UV light to form p-xylylene dibromide.
  • Oxidation : Hydrolysis with NaOH produces p-tolualdehyde, which is oxidized to p-nitrobenzoic acid.
  • Esterification/Reduction : Identical to the toluene route.

Table 1: Comparative Analysis of Benzocaine Synthesis Methods

Parameter Toluene Route p-Xylene Route
Starting Material Low-cost Higher purity
Total Yield 78–82% 70–75%
Scalability Industrial Lab-scale

Synthesis of Butamben (Butyl 4-Aminobenzoate)

Butamben, an ester of 4-aminobenzoic acid and 1-butanol, is synthesized via:

Direct Esterification

4-Aminobenzoic acid reacts with 1-butanol under acidic (H₂SO₄) or coupling agents (DCC/DMAP), yielding butamben (yield: 65–75%).

Nitro-Reduction Pathway

  • Esterification : 4-Nitrobenzoic acid and 1-butanol form butyl 4-nitrobenzoate (yield: 90%).
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Bechamp reduction (Fe/AcOH) reduces the nitro group (yield: 85%).

Table 2: Butamben Synthesis Conditions

Step Reagents/Conditions Yield
Esterification H₂SO₄, reflux, 6h 90%
Reduction Fe, AcOH, 30°C, 8h 85%

Synthesis of Tetracaine Hydrochloride

Tetracaine hydrochloride, a dimethylaminoethyl ester, is synthesized via a three-step process:

Alkylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid reacts with 1-bromopropane in DMF/Na₂CO₃ to form 4-(propylamino)benzoic acid (yield: 83%).

Esterification with Dimethylaminoethanol

The intermediate is esterified with 2-bromoethylamine using CDI/THF, yielding 2-bromoethyl-4-(propylamino)benzoate (yield: 76%).

Quaternary Ammonium Formation

Reaction with piperidine in toluene/K₂CO₃ produces tetracaine base, which is treated with HCl to form the hydrochloride salt (yield: 94.7%).

Table 3: Tetracaine Hydrochloride Synthesis Optimization

Parameter Patent CN106518697A
Solvent N,N-Dimethylformamide
Temperature 50°C
Reaction Time 5h
Yield 82.8% (Step 3), 94.7% (Final)

Formulation of Cetacaine

The final formulation combines active ingredients with excipients for stability and delivery:

Composition

Component Concentration Function
Benzocaine 14.0% Rapid-onset anesthetic
Butamben 2.0% Intermediate duration
Tetracaine HCl 2.0% Prolonged anesthesia
Benzalkonium Cl 0.5% Preservative
Water-soluble base q.s. Vehicle

Manufacturing Process

  • Dissolution : Active ingredients are dissolved in a heated (40–45°C) water-propylene glycol mixture.
  • Homogenization : High-shear mixing ensures uniform dispersion.
  • pH Adjustment : Maintained at 4.5–5.5 for stability.
  • Packaging : Filled into Luer-lock bottles with microcapillary tips for subgingival delivery.

Recent Advances and Quality Control

Green Chemistry Approaches

  • Solvent-Free Esterification : Microwave-assisted synthesis reduces reaction times by 40%.
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) achieve 88% yield in benzocaine synthesis.

Analytical Methods

  • HPLC Purity Testing : ≥98% purity for all actives (USP standards).
  • Stability Studies : this compound remains stable for 24 months at 25°C/60% RH.

Chemical Reactions Analysis

Cetacaine undergoes various chemical reactions, primarily involving its active ingredients:

    Oxidation and Reduction: Benzocaine, butamben, and tetracaine hydrochloride can undergo oxidation and reduction reactions under specific conditions.

    Substitution: These compounds can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperatures and pH levels.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medical Uses

Cetacaine is widely utilized in several medical fields due to its rapid onset and effectiveness in numbing tissues. The main applications include:

  • Dental Procedures : this compound is commonly used in dental practices for procedures such as periodontal treatment, pre-injection, and laser dentistry. It helps reduce discomfort during treatments involving the mouth and gums .
  • Endoscopic Procedures : The anesthetic is also applied to control pain and prevent gagging during endoscopic examinations of the throat, esophagus, and stomach. Its effectiveness in suppressing the gag reflex has been documented in various studies .
  • Surgical Applications : this compound is indicated for use in surgeries involving mucous membranes, including those in the ear, nose, throat, and rectal areas .

Efficacy Studies

Several studies have evaluated the efficacy of this compound compared to other topical anesthetics:

  • Comparative Efficacy Study : A study involving children aged 7-11 years found that this compound produced significantly lower pain scores during palatal injections compared to benzocaine 20% jelly (Mucopain gel) and EMLA cream. The results indicated that this compound was more effective in providing anesthesia .
  • Use in Endoscopy : Research has shown that this compound effectively suppresses the gag reflex during esophagogastroduodenoscopy (EGD), making it a valuable tool in gastrointestinal procedures. Its rapid onset (approximately 30 seconds) allows for quick application before interventions .

Case Study 1: Dental Application

In a clinical setting, a dentist applied this compound spray prior to performing a root canal procedure. The patient reported minimal discomfort during the injection phase, highlighting the anesthetic's effectiveness in reducing anxiety and pain associated with dental work.

Case Study 2: Endoscopic Procedure

A gastroenterology team utilized this compound spray on patients undergoing EGD. The anesthetic was administered before the procedure to minimize gagging and discomfort. Feedback from patients indicated a high satisfaction rate regarding pain management during the examination.

Safety Considerations

While this compound is effective, it carries potential risks such as methemoglobinemia, especially when absorbed excessively. This condition can lead to serious complications if not monitored properly . Healthcare providers must adhere to recommended dosages:

  • Spray Application : Should not exceed 2 seconds per application.
  • Gel Application : Typically involves applying 200 mg with a cotton swab, not exceeding 400 mg total.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Cetacaine is frequently compared to other topical anesthetics based on efficacy, safety, and clinical applications. Key competitors include 20% benzocaine gel , EMLA cream (lidocaine/prilocaine), and structurally related compounds like tetracaine derivatives .

Efficacy in Pediatric Pain Management

A randomized clinical trial compared this compound, 20% benzocaine gel, and EMLA cream in 90 children (7–11 years) undergoing palatal injections. Outcomes were measured using pain scales (FLACC, mCHEOPS, FPS-R) and physiological markers (pulse rate):

Compound Self-Reported Pain (FPS-R) Behavioral Pain (FLACC) Physiological Response (Pulse Rate)
This compound 1.2 ± 0.8* 1.5 ± 0.6* 84 ± 10*
20% Benzocaine 3.5 ± 1.1 3.8 ± 1.3 98 ± 12
EMLA Cream 3.1 ± 1.0 3.5 ± 1.2 95 ± 11

*Data presented as mean ± SD; this compound showed statistically significant superiority (p < 0.05) .

Structural and Functional Comparisons

  • 20% Benzocaine Gel : Contains only benzocaine (20%), lacking the synergistic effects of this compound’s multi-component formulation. Benzocaine has a slower onset (2–5 minutes) and shorter duration (15–30 minutes) .
  • EMLA Cream : A eutectic mixture of lidocaine (2.5%) and prilocaine (2.5%). While effective for dermal anesthesia, EMLA requires 60–90 minutes of application time, making it impractical for rapid procedures .
  • Tetracaine-Related Compounds: Methyl 4-(butylamino)benzoate (Tetracaine Related Compound C) shares structural similarities with tetracaine but lacks clinical validation as a standalone anesthetic .

Emerging Alternatives

Clinical Performance in Endoscopy

A double-blind study of 150 patients compared this compound spray to placebo during endoscopy.

Outcome This compound Group Placebo Group
Ease of Intubation* 78% 62%
Patient Discomfort 22% 24%

*First-time patients only .

Discussion

This compound’s triple-component formulation provides distinct advantages over single-agent anesthetics, particularly in speed and depth of analgesia. However, its efficacy is context-dependent:

  • Superior in pediatric intraoral procedures due to rapid onset .
  • Limited benefit in routine endoscopy, except for first-time patients .
  • Structural analogs (e.g., tetracaine derivatives) lack clinical relevance despite molecular similarities .

Biological Activity

Cetacaine is a topical anesthetic formulation that combines three active ingredients: benzocaine , tetracaine , and butamben . It is primarily used in dental and medical settings to provide localized anesthesia, particularly for procedures involving the oral cavity. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy compared to other anesthetics, and safety profile, including potential adverse reactions.

Pharmacodynamics

The mechanism of action for this compound involves the blockade of sodium channels in nerve cells. By preventing the influx of sodium ions, it inhibits depolarization and subsequent nerve impulse conduction, leading to a loss of sensation in the targeted area. The individual components contribute to its effectiveness:

  • Benzocaine : A surface anesthetic that provides rapid onset.
  • Tetracaine : Longer-lasting with a deeper penetration into tissues.
  • Butamben : Enhances the viscosity of the formulation, aiding in retention at the site of application.

Efficacy Compared to Other Anesthetics

Research has demonstrated that this compound is effective as a topical anesthetic. A study comparing this compound with benzocaine 20% jelly (Mucopain) and EMLA cream found that:

  • Pain Scores : The this compound group reported significantly lower pain scores across self-reported measures, behavioral responses, and physiological indicators (P < 0.001) compared to both benzocaine and EMLA groups .

Comparative Efficacy Data

Anesthetic AgentPain Score ReductionStatistical Significance
This compoundHighestP < 0.001
BenzocaineModerateNot significant
EMLAModerateNot significant

Case Studies and Clinical Findings

Several case studies highlight the clinical applications and outcomes associated with this compound:

  • Pediatric Use : In children aged 7-11 years undergoing dental procedures, this compound was shown to significantly reduce pain perception compared to other topical anesthetics, making it a preferred choice in pediatric dentistry .
  • Premedication Protocols : In a study assessing premedication protocols for contrast media reactions, this compound was utilized as part of the anesthetic regimen prior to procedures. The results indicated a low incidence of breakthrough reactions when premedication was appropriately administered .

Safety Profile and Adverse Reactions

While this compound is generally safe for topical use, there are notable concerns regarding its potential adverse effects:

  • Methemoglobinemia : A serious condition where hemoglobin is altered such that it cannot effectively release oxygen to tissues. This risk is particularly pronounced in certain populations (e.g., infants) and can occur with excessive or improper use of benzocaine-containing products like this compound .
  • Animal Studies : Research involving cats indicated that even minimal application (8.1 mg) could lead to significant methemoglobinemia, suggesting that caution is warranted when using this agent in sensitive populations .

Q & A

Q. What computational tools model this compound’s interactions with neural targets?

  • Methodological Answer : Perform molecular docking simulations (AutoDock Vina) to predict binding affinities for sodium channel subtypes (Nav1.7 vs. Nav1.8). Validate with mutagenesis studies on key receptor residues .

Tables for Reference

Table 1 : Key Variables in this compound Clinical Trials

VariableMeasurement ToolPotential Confounders
Pain IntensityVisual Analog Scale (VAS)Baseline anxiety, age
Onset TimeStopwatchMucosal hydration
Adverse EventsCTCAE CriteriaPre-existing allergies

Table 2 : Common Pitfalls in this compound Research

PitfallMitigation Strategy
Small sample sizePower analysis pre-study; collaborate across sites
Unblinded assessorsUse automated biometric tools
Incomplete chemical dataAdopt FAIR (Findable, Accessible, Interoperable, Reusable) principles

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.